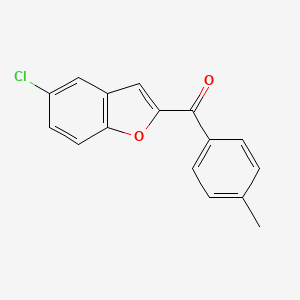

5-Chloro-2-(4-methylbenzoyl)-1-benzofuran

Vue d'ensemble

Description

5-Chloro-2-(4-methylbenzoyl)-1-benzofuran is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position and a 4-methylbenzoyl group at the 2nd position of the benzofuran ring. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-methylbenzoyl)-1-benzofuran typically involves the acylation of 5-chlorobenzofuran with 4-methylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via a Friedel-Crafts acylation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The benzofuran scaffold enables electrophilic substitution, particularly at activated positions. The chloro substituent directs incoming electrophiles to specific sites:

- Nitration : Occurs preferentially at the C-6 position due to the electron-withdrawing effect of the chlorine atom, forming 5-chloro-6-nitro-2-(4-methylbenzoyl)-1-benzofuran.

- Sulfonation : Sulfonic acid groups typically bind to the C-7 position , as steric hindrance from the 4-methylbenzoyl group limits substitution at adjacent positions.

Table 1: Electrophilic Substitution Reactions

| Reaction Type | Position Substituted | Product | Key Conditions |

|---|---|---|---|

| Nitration | C-6 | 6-Nitro derivative | HNO₃, H₂SO₄, 0–5°C |

| Sulfonation | C-7 | 7-Sulfo derivative | H₂SO₄, SO₃, 50°C |

Nucleophilic Aromatic Substitution

The chlorine atom at C-5 undergoes nucleophilic displacement under specific conditions:

- Alkoxyde-Mediated Reactions : Reacts with alkoxides (e.g., NaOMe) in DMF at 80°C to yield 5-methoxy derivatives.

- Amination : Primary amines (e.g., NH₂R) substitute the chlorine in the presence of CuI/phenanthroline catalysts, forming 5-amino analogs .

Mechanistic Insight :

The electron-withdrawing benzoyl group activates the chloro substituent toward nucleophilic attack, stabilizing the Meisenheimer intermediate .

Coupling Reactions

The benzofuran core participates in cross-coupling reactions:

- Suzuki-Miyaura Coupling : The chloro group couples with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ in dioxane at 100°C.

- Sonogashira Coupling : Reacts with terminal alkynes under Pd/Cu catalysis to form ethynylated derivatives .

Table 2: Representative Coupling Reactions

| Reaction Type | Reagent | Catalyst System | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 82 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | 75 |

Reduction and Oxidation

- Ketone Reduction : The 4-methylbenzoyl group is reduced to a benzyl alcohol using NaBH₄/CeCl₃ in THF .

- Oxidative Ring Expansion : Treatment with m-CPBA induces epoxidation of the furan ring, followed by rearrangement to a dibenzodioxin derivative .

Cycloaddition and Domino Reactions

- Diels-Alder Reactivity : The furan ring acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride).

- K₃PO₄-Promoted Domino Reactions : Under basic conditions, tandem Michael addition/cyclization forms polycyclic benzofuran derivatives with high diastereoselectivity .

Key Data :

- Optimal conditions: K₃PO₄·3H₂O (2.5 equiv.), CH₃CN, 30°C .

- Diastereomeric ratios up to 72:28 achieved for sulfonamide-functionalized products .

Functional Group Transformations

- Hydrolysis : The 4-methylbenzoyl group hydrolyzes to 4-methylbenzoic acid under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions.

- Grignard Addition : Organomagnesium reagents add to the ketone, forming tertiary alcohols (e.g., with MeMgBr) .

Biological Activity-Related Modifications

- Esterification : The hydroxyl group (post-reduction) reacts with acyl chlorides to form prodrug candidates.

- Sulfonamide Formation : Reacts with sulfonyl chlorides to yield sulfonamide derivatives for anticancer screening .

This compound’s reactivity is highly tunable, making it a versatile intermediate in medicinal chemistry and materials science. Further studies are needed to explore its enantioselective transformations and catalytic asymmetric reactions.

Applications De Recherche Scientifique

5-Chloro-2-(4-methylbenzoyl)-1-benzofuran is a benzofuran derivative featuring a chlorinated benzofuran core substituted with a 4-methylbenzoyl group. Benzofurans are known for their diverse biological activities, making this compound applicable in medicinal chemistry and as a synthetic intermediate.

Applications

- Medicinal Chemistry Derivatives of this compound have been investigated for medicinal applications. Benzofuran derivatives exhibit biological activities such as antitumor, antibacterial, and anti-oxidative properties . They have shown anticancer activity against human cells, including breast, lung, and prostate cancer cells .

- Synthesis: The synthesis of this compound involves forming the benzofuran core, followed by substitution reactions. One method involves mixing p-chloroacetophenone and glacial acetic acid, then adding liquid bromine, followed by a series of reactions involving 5-chlorosalicylaldehyde and potassium hydroxide .

- Anticancer Activity: Studies have explored benzofuran derivatives for anticancer activity . For example, a bromomethyl-substituted benzofuran (MCC1019) was developed for lung cancer treatment, demonstrating significant anticancer activity in a murine lung cancer model . Halogen substitution on the N-phenyl ring of benzofurans can enhance cytotoxic properties, with maximum activity observed when the halogen atom is placed at the para position .

Mécanisme D'action

The mechanism of action of 5-Chloro-2-(4-methylbenzoyl)-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Chloro-2-benzoyl-1-benzofuran: Similar structure but lacks the 4-methyl group.

2-(4-Methylbenzoyl)-1-benzofuran: Similar structure but lacks the chlorine atom.

5-Bromo-2-(4-methylbenzoyl)-1-benzofuran: Similar structure with bromine instead of chlorine.

Uniqueness

5-Chloro-2-(4-methylbenzoyl)-1-benzofuran is unique due to the presence of both the chlorine atom and the 4-methylbenzoyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications. The chlorine atom can participate in various substitution reactions, while the 4-methylbenzoyl group can influence the compound’s biological activity and binding affinity to molecular targets.

Activité Biologique

5-Chloro-2-(4-methylbenzoyl)-1-benzofuran is a compound belonging to the benzofuran class, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The molecular structure of this compound features a chlorinated benzofuran core with a 4-methylbenzoyl substituent. The synthesis of this compound can be approached through various methods, often involving the formation of the benzofuran core followed by substitution reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm its structure and purity.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects against various cancer cell lines. For instance, related benzofuran derivatives have shown IC50 values in the nanomolar range against lung (A549) and cervical (HeLa) cancer cells, suggesting potent anticancer activity .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | A549 | TBD | |

| Benzofuran derivative 12 | SiHa | 1.10 | |

| Benzofuran derivative 12 | HeLa | 1.06 |

The exact mechanism underlying the biological activity of this compound remains to be fully elucidated. However, structural analyses suggest that its anticancer effects may be linked to its ability to induce cell cycle arrest and apoptosis in cancer cells. In vitro studies have demonstrated that certain benzofuran derivatives can inhibit critical signaling pathways involved in cancer progression, such as the AKT signaling pathway .

Case Studies and Research Findings

Several studies have explored the biological activity of benzofuran derivatives, providing insights into their therapeutic potential:

- Anticancer Efficacy : A study reported that a series of benzofuran derivatives exhibited significant growth inhibition in cervical cancer cell lines with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

- Molecular Docking Studies : Research involving molecular docking has identified key interactions between benzofuran derivatives and target proteins such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), supporting their role as potential inhibitors in cancer therapy .

- Comparative Studies : Comparative analyses of various substituted benzofurans revealed that modifications at specific positions significantly influenced their biological activity, highlighting the importance of structure-activity relationships in drug design .

Propriétés

IUPAC Name |

(5-chloro-1-benzofuran-2-yl)-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO2/c1-10-2-4-11(5-3-10)16(18)15-9-12-8-13(17)6-7-14(12)19-15/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKTYHLNRDZOGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445150 | |

| Record name | T6597380 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220526-76-1 | |

| Record name | T6597380 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.